Benzyl 4-bromopyridine-2-carboxylate
Description
Chemical Classification and Nomenclature
This compound belongs to the class of aromatic heterocyclic compounds, specifically categorized as a pyridine derivative with ester functionality. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition of a pyridine ring bearing a bromine atom at the 4-position and a carboxylate group at the 2-position, with the carboxylic acid functionality esterified with benzyl alcohol. The compound is also recognized under the alternative nomenclature benzyl 4-bromopicolinate, where picolinate refers to the pyridine-2-carboxylate structural motif.
The molecular formula of this compound is C₁₃H₁₀BrNO₂, with a molecular weight of 292.13 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 1289215-35-5, providing a unique identifier for database searches and regulatory documentation. The compound's structural representation can be described through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as C1=CC=C(C=C1)COC(=O)C2=NC=CC(=C2)Br and the International Chemical Identifier string as InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2.
The compound exhibits characteristic properties of both pyridine derivatives and carboxylic acid esters. The presence of the nitrogen atom in the pyridine ring contributes to the compound's basicity and coordination capabilities, while the bromine substitution enhances its reactivity toward nucleophilic substitution reactions. The benzyl ester group provides protection for the carboxylic acid functionality while maintaining accessibility for subsequent synthetic transformations.
Table 1: Chemical Identifiers and Properties of this compound
Historical Context and Development
The development of this compound and related brominated pyridine carboxylates emerged from the broader advancement of heterocyclic chemistry in the late twentieth and early twenty-first centuries. The compound's synthesis and characterization were first documented in chemical databases in 2016, as evidenced by the PubChem creation date of May 17, 2016. This timeline corresponds with the increasing recognition of brominated pyridine derivatives as valuable synthetic intermediates in pharmaceutical research.
The historical significance of this compound lies in its relationship to the parent structure, 4-bromopyridine-2-carboxylic acid, which has been utilized extensively in medicinal chemistry applications. The development of efficient esterification methodologies, particularly those involving benzyl alcohol derivatives, provided synthetic access to this compound as a protected form of the carboxylic acid. Research published in 2018 demonstrated novel esterification processes using triphenylphosphine oxide and oxalyl chloride systems, achieving yields of approximately 90 percent for similar benzyl ester formations.
The compound's development was further enhanced by advances in cross-coupling chemistry, particularly the refinement of palladium-catalyzed reactions that utilize aryl bromides as electrophilic partners. The recognition that brominated pyridine derivatives could serve as versatile building blocks for complex molecule synthesis led to increased interest in compounds such as this compound. Academic research published in 2011 highlighted the straightforward synthesis of related 3-benzyloxy-4-bromopicolinate and 3-benzyloxy-5-bromopicolinate esters, demonstrating overall yields of 38 percent and 31 percent respectively over four synthetic steps.
The temporal development of this compound also reflects broader trends in pharmaceutical research, where heterocyclic compounds containing pyridine rings have gained prominence due to their biological activity and drug-like properties. The integration of bromine substituents provides opportunities for further functionalization through established cross-coupling protocols, making this compound a valuable synthetic intermediate in drug discovery programs.
Significance in Organic Chemistry Research
This compound occupies a position of considerable importance in contemporary organic chemistry research, primarily due to its versatility as a synthetic building block and its applications in medicinal chemistry. The compound's significance stems from its dual functionality, combining the electrophilic reactivity of the bromine substituent with the synthetic utility of the protected carboxylic acid group.
The primary research significance of this compound lies in its role as a precursor for cross-coupling reactions. The bromine atom at the 4-position of the pyridine ring serves as an excellent leaving group in palladium-catalyzed transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Research has demonstrated the compound's viability in Suzuki-Miyaura reactions for constructing biaryl systems, Hartwig-Buchwald aminations for introducing amine functionalities, and Sonogashira couplings for alkyne incorporation. These transformations provide access to diversely substituted pyridine derivatives that serve as key intermediates in pharmaceutical synthesis.
The compound has found particular application in the synthesis of biologically active molecules. Research indicates its utility in constructing biaryl mannoside FimH inhibitors, which represent an important class of compounds for treating urinary tract infections. The ability to introduce various substituents through cross-coupling reactions while maintaining the pyridine carboxylate core structure makes this compound an attractive starting material for medicinal chemists exploring structure-activity relationships.
From a synthetic methodology perspective, this compound serves as a model substrate for developing new synthetic transformations. The presence of multiple reactive sites allows researchers to investigate selectivity issues in competing reactions, while the robust pyridine framework provides stability under various reaction conditions. Studies have shown that the compound can undergo regioselective transformations, with the bromine position being preferentially activated for cross-coupling while the carboxylate group remains intact.
The research significance extends to process chemistry applications, where this compound serves as an intermediate in scalable synthetic routes. The compound's crystalline nature and stability facilitate purification and handling in industrial settings, making it suitable for large-scale pharmaceutical manufacturing. The availability of efficient synthetic routes to the compound, combined with its transformational versatility, has established it as a valuable addition to the synthetic chemist's toolkit.
Table 2: Research Applications and Synthetic Transformations of this compound
The compound's research significance is further enhanced by its role in developing new synthetic methodologies. Recent investigations have explored its behavior under various reaction conditions, contributing to the understanding of pyridine reactivity patterns and the development of more efficient synthetic protocols. The systematic study of this compound transformations has provided valuable insights into the electronic effects of substituents on pyridine rings and their influence on reaction outcomes.
Structure
2D Structure
Properties
IUPAC Name |
benzyl 4-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRGCBVDPJPGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
Method Overview:
The initial step involves selective bromination at the 4-position of pyridine-2-carboxylate or its derivatives. This process typically employs brominating agents such as elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.
- Bromination of pyridine derivatives is optimized at low temperatures to prevent polybromination.
- Using NBS in dichloromethane with a radical initiator (AIBN) enhances regioselectivity for the 4-position.
Esterification of Pyridine-2-carboxylate
Method Overview:
Following bromination, the carboxylic acid or its salt is esterified with benzyl alcohol to form Benzyl 4-bromopyridine-2-carboxylate. This process often involves activating the carboxyl group via carbodiimide coupling or acid chlorides.
- DCC-mediated coupling provides high yields with minimal side reactions.
- Acid chloride formation from pyridine-2-carboxylic acid derivatives followed by benzyl alcohol reaction expedites ester formation.
Specific Synthesis Route Based on Patents and Literature
Patent CN104402805A describes a synthesis route for 2-bromopyridine involving reaction of 2-aminopyridine with bromine in acidic conditions, followed by neutralization and purification. A similar approach can be adapted for the esterified derivative by substituting the starting material with pyridine-2-carboxylic acid derivatives.
- Bromination at the 4-position can be achieved via electrophilic aromatic substitution with controlled temperature and reagent addition rate.
- Esterification is best performed post-bromination to prevent side reactions on the pyridine ring.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 4-azidopicolinate or 4-thiocyanatopicolinate derivatives.
Oxidation: Formation of 4-bromopicolinic acid.
Reduction: Formation of benzyl 4-bromopicolinate alcohol.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Benzyl 4-bromopyridine-2-carboxylate has been investigated as a potential scaffold for the development of inhibitors targeting HIV-1 integrase. Research has indicated that derivatives of pyridine-containing compounds exhibit promising antiviral activity. For instance, studies have synthesized various pyridine derivatives that showed significant inhibition against HIV-1 integrase, with some compounds demonstrating low micromolar IC50 values . The structural modifications involving benzyl and bromopyridine moieties enhance their interaction with the target enzyme, thereby improving efficacy.
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. The incorporation of the bromine atom in the pyridine ring can enhance the biological activity of the resulting compounds. A study highlighted the synthesis of several bromopyridine derivatives that exhibited notable antimicrobial effects against various bacterial strains . This suggests that this compound could be a lead compound for developing new antimicrobial agents.
Organic Synthesis
Building Block for Heterocycles
this compound serves as an important intermediate in the synthesis of N-heterocycles through various cross-coupling reactions. For example, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in drug discovery and development . The ability to couple with different aryl groups allows for the systematic exploration of structure-activity relationships (SAR), facilitating the design of new pharmacologically active compounds.
Case Studies
Case Study 1: Synthesis of HIV Integrase Inhibitors
In a recent study, researchers synthesized a series of benzyl-substituted pyridine derivatives, including this compound, which were evaluated for their inhibitory activity against HIV-1 integrase. The study found that certain modifications led to enhanced potency and selectivity against resistant HIV strains, highlighting the compound's potential in antiviral drug development .
Case Study 2: Antimicrobial Derivatives
Another investigation focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The results demonstrated that specific substitutions on the pyridine ring significantly improved antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting pathways for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of Benzyl 4-bromopyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Analysis
The following table summarizes key structural and functional differences between Benzyl 4-bromopyridine-2-carboxylate and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|---|
| This compound (Target) | Not provided | C₁₃H₁₀BrNO₂ | Bromine (C4), Ester (C2) | Cross-coupling reactions, drug synthesis |
| 4-(Benzyloxy)-2-bromopyridine | 220585-13-7 | C₁₂H₁₀BrNO | Bromine (C2), Benzyl ether (C4) | Less reactive due to ether stability |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | Piperidine ring, Amine (C4), Ester (C1) | Nucleophilic reactions, peptide mimics |
| Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate | 1207455-77-3 | C₁₉H₁₉NO₃ | Pyrrolidine ring, Formyl (phenyl), Ester | Aldehyde-mediated conjugations |
Key Observations:
Positional Effects : In 4-(benzyloxy)-2-bromopyridine , bromine at C2 and benzyl ether at C4 result in distinct electronic effects compared to the target compound. The ether group is electron-donating, reducing ring activation for electrophilic substitution.
Ring Systems : Piperidine (6-membered amine ring) and pyrrolidine (5-membered amine ring) derivatives exhibit enhanced basicity compared to pyridine, influencing their interactions in biological systems.
Functional Group Diversity : The formyl group in Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate enables Schiff base formation, whereas the target's ester group is prone to hydrolysis.
Biological Activity
Benzyl 4-bromopyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available research findings.
Synthesis
This compound can be synthesized through various methods, often involving bromination and carboxylation steps. The compound's synthesis typically follows a multi-step process, where pyridine derivatives are functionalized to introduce the benzyl and bromine substituents.
Biological Activity
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown significant inhibitory activity against SARS-CoV-2, with some exhibiting effective EC50 values below 4 μM without cytotoxic effects in cell lines such as Calu-3 . The mechanism involves inhibition of viral proteases, specifically the main protease (Mpro) and papain-like protease (PLpro), which are crucial for viral replication.
2. Antimicrobial Activity
Research indicates that benzyl derivatives, including 4-bromopyridine-2-carboxylate analogs, possess antimicrobial properties. In a study assessing various benzyl and benzoyl derivatives, certain compounds demonstrated notable activity against a range of bacterial strains . The minimum inhibitory concentrations (MICs) were evaluated, showcasing the potential of these compounds as antimicrobial agents.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Viral Proteases : The compound may inhibit key enzymes involved in viral replication, thereby reducing viral load.
- Disruption of Bacterial Cell Walls : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis and death.
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Case Study 1 : A derivative exhibited an IC50 value of 0.11 µM against Mpro in enzymatic assays, indicating strong antiviral activity .
- Case Study 2 : Antimicrobial testing revealed that certain derivatives had MIC values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Overview
| Compound | Activity Type | EC50/IC50 Value | Target |
|---|---|---|---|
| This compound | Antiviral | < 4 μM | SARS-CoV-2 Mpro |
| Benzyl derivative A | Antimicrobial | 0.5 - 8 µg/mL | Various bacterial strains |
| Benzyl derivative B | Antiviral | 0.11 µM | SARS-CoV-2 Mpro |
Q & A
What are the standard synthetic routes for Benzyl 4-bromopyridine-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis of benzyl ester derivatives typically involves coupling reactions between halogenated pyridine intermediates and benzyl chloroformate under basic conditions. For example, analogous compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized via nucleophilic substitution using triethylamine in dichloromethane . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for brominated substrates.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like dehalogenation.
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) could improve regioselectivity in bromopyridine derivatives.
Validate purity via chromatography (silica gel) or recrystallization .
What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and benzyl groups) and ester carbonyl signals (δ ~165 ppm).
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and confirm substitution positions on the pyridine ring.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀BrNO₂).
- X-ray Crystallography : Resolve ambiguities in molecular geometry, particularly bromine positioning and ester conformation .
How can crystallographic data resolve structural ambiguities in halogenated pyridine derivatives?
Answer:
Crystallographic tools like SHELXL (for refinement) and Mercury CSD (for visualization) are critical for analyzing bond angles, torsional strains, and halogen interactions. For example:
- Disorder handling : Use PART instructions in SHELXL to model split positions for bromine atoms in disordered regions .
- Packing analysis : Mercury’s Materials Module identifies π-π stacking or halogen-bonding motifs influenced by bromine’s electronegativity .
Reference structural analogs like 4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine to validate intermolecular interactions .
How should researchers address contradictions in reported biological activities of brominated pyridine derivatives?
Answer:
- Dose-response studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects.
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities with related structures like Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate .
- Meta-analysis : Cross-reference PubChem bioactivity data to identify trends in bromine’s role in receptor inhibition .
What safety protocols are recommended given limited toxicological data for this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First aid :
- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Ingestion : Rinse mouth with water (if conscious) and seek immediate medical attention .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products .
What strategies are effective in purifying Brominated Pyridine Esters with high by-product yields?
Answer:
- Column chromatography : Use gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate brominated products from dehalogenated by-products.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- HPLC-MS : Monitor fractions in real-time to isolate high-purity batches .
How does the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
Bromine’s electronegativity enhances electrophilicity at the pyridine C4 position, facilitating:
- Suzuki-Miyaura couplings : React with aryl boronic acids to form biaryl derivatives (e.g., 4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine) .
- Buchwald-Hartwig aminations : Use Pd/XPhos catalysts to substitute bromine with amines.
Characterize intermediates via LC-MS to track substitution efficiency .
How can researchers address crystallographic refinement challenges like twinning or disorder?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
